molecular formula C15H9Br3Cl2N2O2 B3856273 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B3856273
M. Wt: 559.9 g/mol
InChI Key: MUOMTNJXHYPPBU-AERZKKPOSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group, which is often associated with biological activity and reactivity in chemical synthesis.

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br3Cl2N2O2/c16-9-4-10(17)15(11(18)5-9)24-7-13(23)22-21-6-8-2-1-3-12(19)14(8)20/h1-6H,7H2,(H,22,23)/b21-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOMTNJXHYPPBU-AERZKKPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br3Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its hydrazide functional group, which is known to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic rings and halogen atoms may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

Uniqueness

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to its specific combination of dichlorophenyl and tribromophenoxy groups, which confer distinct chemical and biological properties. The presence of multiple halogen atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

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